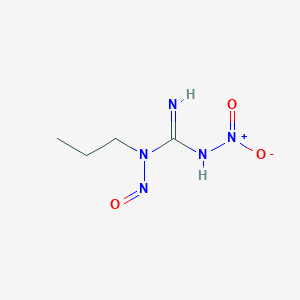
N'-Nitro-N-nitroso-N-propylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Nitro-N-nitroso-N-propylguanidine is a chemical compound with the molecular formula C₄H₉N₅O₃ and a molecular weight of 175.15 g/mol It is known for its unique structure, which includes both nitro and nitroso functional groups attached to a guanidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-Nitro-N-nitroso-N-propylguanidine can be synthesized through a multi-step process involving the nitration and nitrosation of propylguanidine. The general synthetic route involves the following steps :
Nitration: Propylguanidine is treated with nitric acid to introduce the nitro group.
Nitrosation: The nitrated product is then reacted with sodium nitrite in the presence of an acid to introduce the nitroso group.
The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of N’-Nitro-N-nitroso-N-propylguanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions safely and efficiently. The final product is purified through crystallization or other separation techniques to achieve the required purity for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Nitro-N-nitroso-N-propylguanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro and nitroso groups to amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroguanidine derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N'-Nitro-N-nitroso-N-propylguanidine serves as a reagent and a precursor for synthesizing complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.
Biology
The compound is extensively studied for its mutagenic and genotoxic effects . Research indicates that it can induce DNA damage, which is crucial for understanding genetic mutations and cancer development. Several studies have demonstrated its ability to cause chromosomal aberrations and mutations in both rodent and human cells .
Medicine
Research is ongoing to explore its potential as a therapeutic agent , particularly in cancer treatment. The mechanism involves the interaction of its nitro and nitroso groups with DNA, leading to cytotoxic effects that can be harnessed for therapeutic purposes. For instance, studies have shown that this compound can induce tumors in animal models, providing insights into its carcinogenic properties .
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and as an intermediate in pharmaceutical synthesis. Its ability to act as a mutagen makes it relevant in developing new drugs that target genetic diseases.
Case Studies
Case Study 1: Carcinogenicity Testing
A significant body of research has focused on the carcinogenic potential of this compound. In laboratory settings, it has been shown to induce tumors at various sites in rodents when administered orally or through other routes . This evidence supports its classification as a potent carcinogen.
Case Study 2: Genetic Research
In genetic studies, this compound has been used to investigate the mechanisms of mutagenesis. For example, experiments have demonstrated that exposure leads to DNA strand breaks and chromosomal aberrations in cultured cells, which are critical endpoints for assessing genotoxicity .
Wirkmechanismus
The mechanism of action of N’-Nitro-N-nitroso-N-propylguanidine involves its ability to interact with DNA and other cellular components. The nitro and nitroso groups can form reactive intermediates that induce DNA damage, leading to mutagenic and cytotoxic effects. This property makes it a valuable tool in genetic research and a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitroso-N-methylurea: Another nitroso compound with mutagenic properties.
N-Nitroso-N-ethylurea: Similar in structure and function, used in genetic research.
N-Nitroso-N-methylguanidine: Shares the guanidine core and nitroso group, with similar applications.
Uniqueness
N’-Nitro-N-nitroso-N-propylguanidine is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C4H9N5O3 |
|---|---|
Molekulargewicht |
175.15 g/mol |
IUPAC-Name |
3-nitro-1-nitroso-1-propylguanidine |
InChI |
InChI=1S/C4H9N5O3/c1-2-3-8(7-10)4(5)6-9(11)12/h2-3H2,1H3,(H2,5,6) |
InChI-Schlüssel |
PVVCHFOAZOVDRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C(=N)N[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















